molecular formula C22H30N4O3 B2971012 N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-methoxybenzyl)oxalamide CAS No. 941975-68-4

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-methoxybenzyl)oxalamide

Cat. No. B2971012
CAS RN: 941975-68-4
M. Wt: 398.507
InChI Key: VAEZMFLTQMMDCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-methoxybenzyl)oxalamide is a useful research compound. Its molecular formula is C22H30N4O3 and its molecular weight is 398.507. The purity is usually 95%.
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Scientific Research Applications

Light-Switchable Polymer Applications

Polymer Synthesis and Characterization : A novel cationic polymer was synthesized, capable of transitioning to a zwitterionic form upon irradiation with light. This transition facilitates the condensation and subsequent release of double-strand DNA, demonstrating potential applications in controlled drug delivery and gene therapy. The polymer also exhibited switchable antibacterial activity, suggesting uses in antimicrobial coatings or treatments (Sobolčiak et al., 2013).

Metabolic Profiling and Synthesis

Metabolites of Psychedelic Substances : The metabolic profiling of psychedelic substances in rats, humans, and C. elegans was explored, identifying key metabolic pathways. This research underscores the importance of understanding substance metabolism for forensic and toxicological analysis, contributing to safer therapeutic applications and the identification of potential biomarkers for exposure (Šuláková et al., 2021).

Receptor Interaction Studies

Psychoactive Substances and Receptor Binding : A study investigated the receptor binding profiles of psychoactive substances, revealing insights into their pharmacological effects. Understanding these interactions helps in the development of new therapeutic agents with targeted action and minimal side effects, contributing to advances in neuropsychopharmacology (Rickli et al., 2015).

Synthetic Methodologies

Synthesis of Natural Pterin Glycosides : Research on the synthesis of natural pterin glycosides demonstrates the utility of complex organic synthesis in accessing biologically important molecules. Such methodologies enable the study of naturally occurring compounds that have potential applications in medicinal chemistry and drug development (Hanaya et al., 2008).

properties

IUPAC Name

N'-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]-N-[(2-methoxyphenyl)methyl]oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H30N4O3/c1-25(2)18-12-10-16(11-13-18)19(26(3)4)15-24-22(28)21(27)23-14-17-8-6-7-9-20(17)29-5/h6-13,19H,14-15H2,1-5H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAEZMFLTQMMDCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(CNC(=O)C(=O)NCC2=CC=CC=C2OC)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-(dimethylamino)-2-(4-(dimethylamino)phenyl)ethyl)-N2-(2-methoxybenzyl)oxalamide

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